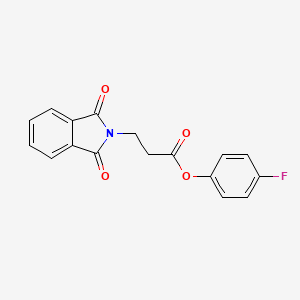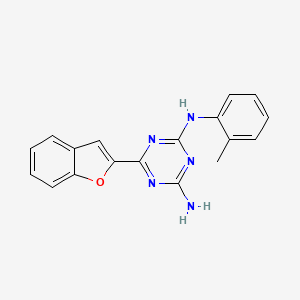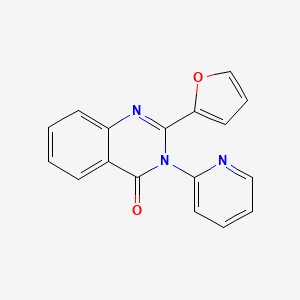![molecular formula C15H22N2O4S B5738500 N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5738500.png)
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide: is a complex organic compound that features a morpholine ring, a phenylethyl group, and a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and ethylene.
Formation of the Methanesulfonamide Moiety: The methanesulfonamide group can be synthesized by reacting methanesulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include N-oxide derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of morpholine-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the phenylethyl group can enhance binding affinity. The methanesulfonamide moiety may contribute to the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-phenylethyl)methanesulfonamide: Lacks the morpholine ring, making it less versatile in biological applications.
N-(morpholin-4-yl)methanesulfonamide: Lacks the phenylethyl group, which may reduce its binding affinity in certain applications.
N-(2-oxoethyl)methanesulfonamide: Lacks both the morpholine ring and the phenylethyl group, making it less complex and potentially less effective in specific applications.
Uniqueness
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide is unique due to its combination of a morpholine ring, a phenylethyl group, and a methanesulfonamide moiety. This combination provides a balance of solubility, stability, and binding affinity, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-22(19,20)17(8-7-14-5-3-2-4-6-14)13-15(18)16-9-11-21-12-10-16/h2-6H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWEACMOYMTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5738418.png)
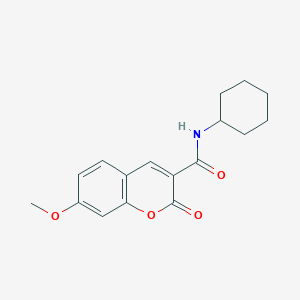
![2-{[(E)-(4-ethoxyphenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5738430.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)
![4-(THIOPHEN-2-YL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-1,3-THIAZOLE](/img/structure/B5738437.png)
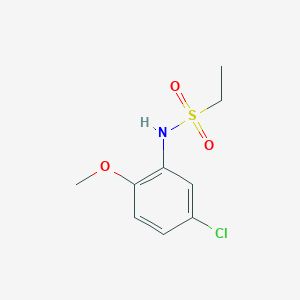
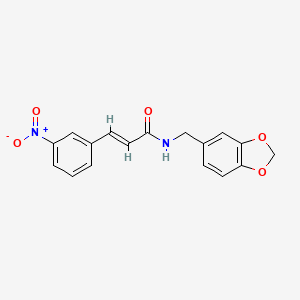
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)
